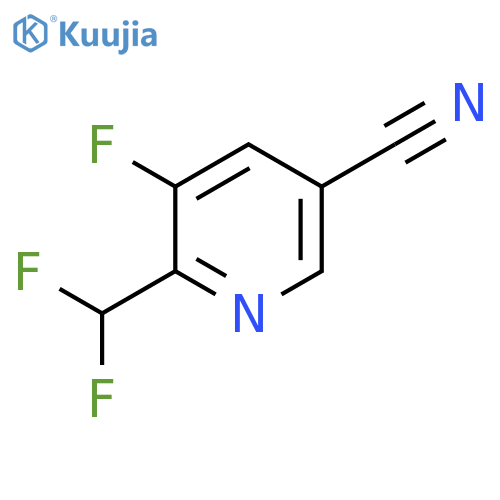

Cas no 1805304-99-7 (6-(Difluoromethyl)-5-fluoronicotinonitrile)

1805304-99-7 structure

商品名:6-(Difluoromethyl)-5-fluoronicotinonitrile

CAS番号:1805304-99-7

MF:C7H3F3N2

メガワット:172.107331514359

CID:4922595

6-(Difluoromethyl)-5-fluoronicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 6-(Difluoromethyl)-5-fluoronicotinonitrile

- 5-Cyano-2-(difluoromethyl)-3-fluoropyridine

-

- インチ: 1S/C7H3F3N2/c8-5-1-4(2-11)3-12-6(5)7(9)10/h1,3,7H

- InChIKey: WUWNIYKNWUYAAZ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C#N)=CN=C1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 198

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 36.7

6-(Difluoromethyl)-5-fluoronicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023029519-500mg |

5-Cyano-2-(difluoromethyl)-3-fluoropyridine |

1805304-99-7 | 97% | 500mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A023029519-1g |

5-Cyano-2-(difluoromethyl)-3-fluoropyridine |

1805304-99-7 | 97% | 1g |

$1,596.00 | 2022-04-01 | |

| Alichem | A023029519-250mg |

5-Cyano-2-(difluoromethyl)-3-fluoropyridine |

1805304-99-7 | 97% | 250mg |

$666.40 | 2022-04-01 |

6-(Difluoromethyl)-5-fluoronicotinonitrile 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1805304-99-7 (6-(Difluoromethyl)-5-fluoronicotinonitrile) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬